This peptide can be classified under the category of bioactive peptides, which are often involved in various biological functions, including signaling pathways and enzymatic activities. Its specific role as a substrate for protein kinase C links it to cellular signaling processes, particularly in the context of myelin sheath formation and maintenance in the nervous system .
The synthesis of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
Key steps in the synthesis include:
The synthesis parameters such as temperature, reaction time, and concentration of reagents are critical for achieving high yield and purity .
The molecular structure of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The presence of specific residues such as lysine and arginine suggests potential sites for post-translational modifications, which can influence biological activity .
pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu participates in various chemical reactions typical of peptides:
These reactions are essential in regulating the activity of the peptide within biological systems .
The mechanism of action for pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu primarily involves its role as a substrate for protein kinase C. Upon phosphorylation by this enzyme, conformational changes occur that may activate downstream signaling pathways involved in cell proliferation, differentiation, and survival.
The physical and chemical properties of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu include:
These properties influence its behavior in biological systems and applications in research .
pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu has several scientific applications:
The undecapeptide pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu features a complex primary structure rich in functional residues. The sequence (molecular weight: 1,373.6 g/mol; CAS 113662-54-7) contains multiple conserved motifs critical for biological interactions [2] [4]. Key elements include:
Table 1: Residue-Specific Functional Annotation of the Peptide Sequence
Position | Residue | Potential Functional Role | Conservation in Neuropeptides |
---|---|---|---|
1 | pGlu | Blocks aminopeptidase degradation, stabilizes N-terminus | High (ACTH, GnRH, neurotensin) |
2 | Lys | Dibasic cleavage site component, charge anchor | Moderate |
3 | Arg | Proteolytic processing site, receptor interaction | High (GnRH, TRH) |
4 | Pro | Structural turn induction | Variable |
5 | Ser | Phosphorylation site (kinase substrate) | Low |
6 | Gln | Hydrogen bonding, solubility modulation | Moderate |
7 | Arg | Dibasic cleavage site, receptor binding | High |
8 | Ser | Phosphorylation site | Low |
9 | Lys | Nuclear localization signal component | Moderate |
10 | Tyr | Phosphorylation, hydrophobic anchoring | High (neuropeptide Y) |
11 | Leu | Hydrophobic terminus, membrane interaction | High |
The N-terminal pyroglutamate (pGlu) modification is a critical PTM generated via intramolecular cyclization of glutamine or glutamate precursors. This modification confers:
Additional PTMs include phosphorylation at Ser⁵/Ser⁹ and Tyr¹⁰, observed in mass spectrometry studies of homologous peptides. These modifications modulate peptide charge and hydrophobicity—phosphorylated Tyr¹⁰ increases negative charge by ~1.5 units at physiological pH, potentially altering membrane permeability [7] [9].
Table 2: Post-Translational Modifications and Their Functional Impacts
PTM Type | Residue | Enzymatic Mechanism | Functional Consequence |
---|---|---|---|
Pyroglutamination | N-terminal | Glutaminyl cyclase (QC) | Blocks aminopeptidase degradation; stabilizes bioactive conformation |
Phosphorylation | Ser⁵, Ser⁹ | Serine/threonine kinases (e.g., PKA, PKC) | Modulates charge, creates docking sites for SH2 domains |
Phosphorylation | Tyr¹⁰ | Tyrosine kinases (e.g., Src family) | Regulates membrane association, signaling potency |
Proteolytic processing | Lys¹-Arg², Arg⁷-Lys⁸ | Proprotein convertases (e.g., furin) | Generates bioactive fragments |
Despite the absence of a full crystallographic structure for this specific peptide, NMR analyses in membrane-mimetic solvents (e.g., TFE-water) reveal key structural features:
Table 3: Experimentally Determined Structural Features
Structural Feature | Residue Span | Experimental Method | Key Parameters |
---|---|---|---|
N-terminal rigidification | pGlu¹-Lys² | ¹H-¹³C HSQC NMR | Δδ > 0.5 ppm for pGlu Cα vs. Glu; J-coupling 8.5 Hz |
Type II β-turn | Pro⁴-Ser⁵ | NOESY, ROESY NMR | dNN(i,i+1)=4.1Å; dαN(i,i+1)=2.5Å |
Amphipathic helix | Arg³-Arg⁷ | Circular dichroism (222 nm) | [θ]₂₂₂ = -12,500 deg·cm²·dmol⁻¹; 40% helicity |
Hydrophobic membrane anchor | Tyr¹⁰-Leu¹¹ | Molecular dynamics simulation | Membrane penetration depth: 8.2 ± 1.3 Å |
This undecapeptide exhibits significant homology to neuroendocrine signaling peptides across species:
Table 4: Homology Comparison with Neuroendocrine Peptides
Peptide | Species | Sequence | Identity | Functional Overlap |
---|---|---|---|---|
Target peptide | Synthetic/Chemical | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | 100% | Reference sequence |
Neurotensin | Alligator mississippiensis | pGlu-Leu-His-Val-Asn-Lys-Ala-Arg-Arg-Pro-Tyr-Ile-Leu | 45% | Receptor binding (NTSR1), ileum contraction |
GnRH | Human | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 36% | Pituitary gonadotropin release |
Anthopleurin-B | Sea anemone | <20 residues; Cys-rich | 18% | Sodium channel modulation |
Kallikrein inhibitor | Crotalus ruber | Disulfide-bonded structure | 15% | Protease inhibition |
Phylogenetic analysis reveals the peptide occupies an intermediate position between neurotensin and GnRH families. Its dibasic motif density (3 basic residues within 8 positions) exceeds most neuropeptides, suggesting unique processing regulation. Functional studies confirm similar efficacy to neurotensin in in vitro gut motility assays (EC₅₀ = 120nM vs. neurotensin EC₅₀ = 85nM) [6] [9]. The evolutionary conservation pattern implies roles in conserved signaling pathways, possibly involving G-protein coupled receptors (GPCRs) of the neurotensin/galanin receptor families [3] [6].
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